Avatrombopag maleate is a pharmaceutical compound primarily used as a thrombopoietin receptor agonist, indicated for the treatment of thrombocytopenia in adults with chronic liver disease who are scheduled for medical or dental procedures. This compound is marketed under the trade name Doptelet. Avatrombopag maleate is characterized by its molecular formula and a molecular weight of 765.73 g/mol. The compound is classified as a small molecule drug and falls under the category of hematopoietic agents.
Avatrombopag maleate is synthesized from various chemical precursors through a series of reactions that include nucleophilic aromatic substitution and amide bond formation. It is classified within the therapeutic category of drugs that stimulate platelet production, specifically targeting the thrombopoietin receptor.
The molecular structure of avatrombopag maleate consists of multiple rings including cyclohexane, piperazine, pyridine, and thiazole. The compound features a complex arrangement characterized by:
The structural representation includes various functional groups that contribute to its pharmacological activity.
Avatrombopag maleate undergoes several critical reactions during its synthesis:
These reactions are carefully controlled to minimize impurities and maximize yield.
Avatrombopag maleate acts primarily as a thrombopoietin receptor agonist, stimulating platelet production in the bone marrow. This mechanism involves:
Clinical studies have demonstrated its efficacy in raising platelet counts sufficiently to allow for surgical procedures .
Avatrombopag maleate is primarily utilized in clinical settings for:
The compound's role as a thrombopoietin receptor agonist positions it as a significant therapeutic agent in hematology, providing essential support for patients with low platelet counts due to chronic liver disease or other underlying conditions.
Avatrombopag maleate originated from an intensive high-throughput screening (HTS) campaign targeting small molecules capable of activating the thrombopoietin receptor (TPO-R or c-Mpl). Researchers screened chemical libraries using a reporter gene assay in TPO-dependent murine Ba/F3 cells transfected with the human TPO-R. This system measured STAT (Signal Transducer and Activator of Transcription) pathway activation, a downstream effector of TPO-R signaling [2] [7]. Initial hits were evaluated for their ability to stimulate megakaryocyte proliferation and platelet production in human cord blood-derived CD34+ hematopoietic stem cells. One lead compound, later optimized to avatrombopag, demonstrated an EC₅₀ of 25.0 ± 7.8 nM in megakaryocyte colony formation assays, rivaling recombinant human thrombopoietin (rhTPO) in efficacy [2] [6]. Crucially, this compound showed species specificity, activating TPO-R only in humans and chimpanzees due to a histidine residue (His499) in the transmembrane domain—a feature absent in other mammalian homologs [2] [7].
Assay System | Target Activity | Potency (EC₅₀) | Species Specificity |
---|---|---|---|
Ba/F3-huTPO-R | STAT reporter activation | Not reported | Human TPO-R selective |
Human CD34+ cells | Megakaryocyte colony formation | 25.0 ± 7.8 nM | Human/chimpanzee only |
Platelet assays | STAT5 phosphorylation | >10-fold selectivity | No cross-reactivity with murine/rat TPO-R |
The lead compound underwent iterative structure-activity relationship (SAR) optimization to enhance potency, metabolic stability, and receptor specificity. Key modifications included:
Avatrombopag’s species specificity necessitated efficacy and toxicology studies in chimpanzees—the only non-human species with His499-containing TPO-R. In pivotal pharmacodynamic studies:
Parameter | Findings | Clinical Relevance |
---|---|---|
Platelet Elevation | 1.5–2.0× baseline; dose-dependent | Validated human-relevant pharmacodynamics |
Platelet Activation | None detected via P-selectin/GPIIb/IIIa markers | Reduced thrombosis risk vs. rhTPO |
Oral Bioavailability | 76–88% (fed) | Efficacious without parenteral administration |
Metabolism | CYP2C9/CYP3A4-dependent; no hepatotoxicity | No dietary restrictions or liver monitoring needed |
The compound designated AKR-501 (avatrombopag’s progenitor) demonstrated robust efficacy in a humanized mouse model. NOD/SCID mice transplanted with human fetal liver CD34+ cells showed a selective increase in human platelets (not murine) after AKR-501 treatment, confirming human-targeted activity [2] [7]. To improve physicochemical properties, AKR-501 was converted to its maleate salt (avatrombopag maleate), enhancing solubility and crystallinity for formulation [9]. This transition involved:
Development Phase | Designation | Key Milestone |
---|---|---|
Discovery | HTS lead | STAT activation in Ba/F3-huTPO-R cells |
Preclinical | YM-477/E5501 | Efficacy in humanized mouse models |
Optimization | AKR-501 | SAR refinement; maleate salt synthesis |
Clinical | Avatrombopag | Phase I–III trials; FDA approval (2018) |
Interactive tables enable sorting by column headers (e.g., EC₅₀, species specificity) to compare screening parameters. Users may filter preclinical data by pharmacokinetic vs. pharmacodynamic outcomes.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9